molecular formula C11H10F2O2 B13646485 Methyl 3-(4-(difluoromethyl)phenyl)acrylate

Methyl 3-(4-(difluoromethyl)phenyl)acrylate

Cat. No.: B13646485
M. Wt: 212.19 g/mol
InChI Key: IRTIMHMHSRDATB-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-(difluoromethyl)phenyl)acrylate is an organic compound that belongs to the class of acrylates It features a difluoromethyl group attached to a phenyl ring, which is further connected to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-(difluoromethyl)phenyl)acrylate typically involves the reaction of 4-(difluoromethyl)benzaldehyde with methyl acrylate in the presence of a base. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 4-(difluoromethyl)benzaldehyde reacts with the active methylene group of methyl acrylate to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(difluoromethyl)phenyl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups .

Scientific Research Applications

Methyl 3-(4-(difluoromethyl)phenyl)acrylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-(4-(difluoromethyl)phenyl)acrylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The acrylate moiety can participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-(trifluoromethyl)phenyl)acrylate
  • Methyl 3-(4-(fluoromethyl)phenyl)acrylate
  • Methyl 3-(4-(chloromethyl)phenyl)acrylate

Uniqueness

Methyl 3-(4-(difluoromethyl)phenyl)acrylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and stability, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

methyl (E)-3-[4-(difluoromethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C11H10F2O2/c1-15-10(14)7-4-8-2-5-9(6-3-8)11(12)13/h2-7,11H,1H3/b7-4+

InChI Key

IRTIMHMHSRDATB-QPJJXVBHSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)C(F)F

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C(F)F

Origin of Product

United States

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